2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide
Description
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-3-23(4-2)21(25)14-24-13-20(18-10-5-6-11-19(18)24)28(26,27)15-16-8-7-9-17(22)12-16/h5-13H,3-4,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJZJHMTTRJHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide (CAS Number: 891091-98-8) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C25H23ClN2O3S
- Molecular Weight : 467.0 g/mol
- Structure : The compound features an indole core substituted with a chlorophenyl group and a methanesulfonyl group, which are critical for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| CAS Number | 891091-98-8 |
| Molecular Weight | 467.0 |
| Molecular Formula | C25H23ClN2O3S |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The indole moiety can bind to specific receptors, while the sulfonyl and acetamide groups modulate binding affinity and specificity.
Potential Mechanisms
- Kinase Inhibition : Similar compounds have been reported to inhibit various kinases, which play crucial roles in cell proliferation and survival.
- Receptor Modulation : The structure may allow for interaction with neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Properties
Research indicates that compounds with similar structures often exhibit significant anticancer activity. For instance:
- Indole derivatives have been shown to inhibit tumor growth in various cancer cell lines, including breast and lung cancer models.
- The presence of the chlorophenyl and methanesulfonyl groups enhances the compound's ability to interfere with cancer cell signaling pathways.
Antimicrobial Activity
Studies have suggested that the compound may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic agent:
- Compounds containing indole and sulfonamide functionalities have demonstrated effectiveness against a range of bacterial strains.
Anti-inflammatory Effects
There is emerging evidence that suggests potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases:
- The structural components may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses.
Case Study 1: Anticancer Activity
A study published in 2021 evaluated the effects of several indole-based compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the tested compounds, including derivatives similar to this compound, exhibited significant cytotoxic effects, leading to apoptosis in cancer cells .
Case Study 2: Antimicrobial Assessment
In another study focusing on antimicrobial properties, compounds structurally related to this indole derivative were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, suggesting that modifications in the sulfonamide group could enhance efficacy .
Scientific Research Applications
Structural Features
The compound features a unique combination of:
- An indole core, which is known for its biological activity.
- A methanesulfonyl group, which can influence the compound's reactivity and biological interactions.
- A chlorophenyl moiety, which may enhance its pharmacological properties.
Medicinal Chemistry
The compound's structure suggests potential applications in drug discovery, particularly in developing new therapeutic agents. Indole derivatives have been widely studied for their diverse biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, indole-based sulfonamides are being explored for their ability to target cancer pathways effectively.
| Compound | Activity | Reference |
|---|---|---|
| 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide | Anticancer | |
| Indole derivatives | Antiviral |
Antimicrobial Properties
Research indicates that indole and sulfonamide groups possess antimicrobial properties. The potential for this compound to exhibit such effects warrants further investigation.
Neuropharmacology
Indoles are known to interact with neurotransmitter systems, suggesting that this compound may also have applications in neuropharmacology. Its ability to modulate neurotransmitter receptors could lead to developments in treatments for neurological disorders.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various indole derivatives, including the target compound, evaluated their anticancer activity against several cancer cell lines. The results indicated that modifications of the indole structure significantly impacted biological activity.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of indole-based compounds highlighted that the presence of a methanesulfonamide group enhances selectivity towards certain biological targets. This finding supports the hypothesis that this compound could be optimized for specific therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural variations among analogs include:
Sulfur oxidation state : Sulfonyl (-SO₂-) vs. sulfanyl (-S-).
Substituents on the phenyl ring : Chloro, methyl, fluoro, or methoxy groups.
Acetamide substituents : Diethyl, trifluoromethylphenyl, or other aryl groups.
Table 1: Structural and Molecular Comparison
Key Observations :
- Sulfonyl vs. Sulfanyl : Sulfonyl groups enhance electron-withdrawing effects and may improve metabolic stability compared to sulfanyl analogs .
- Chlorophenyl vs. Fluorophenyl : Chlorine’s higher lipophilicity (Cl: +0.71, F: +0.43 in π-system contributions) may influence membrane permeability and target binding .
Pharmacological and Functional Insights
- Antioxidant Activity: Hydroxyimino-substituted indole acetamides demonstrated antioxidant properties in DPPH assays, with IC₅₀ values correlating with electron-donating substituents . The sulfonyl group in the target compound may reduce antioxidant efficacy compared to sulfanyl derivatives due to its electron-withdrawing nature.
Q & A
Q. How to address conflicting reports on the biological activity of sulfonylindole derivatives?
- Methodological Answer : Cross-validate assays (e.g., DPPH vs. ABTS for antioxidants) to rule out assay-specific artifacts. Consider substituent positional isomers (e.g., 3-chloro vs. 4-chlorophenyl) that alter steric hindrance. Review crystallographic data to confirm structural homogeneity, as impurities (e.g., regioisomers) may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
